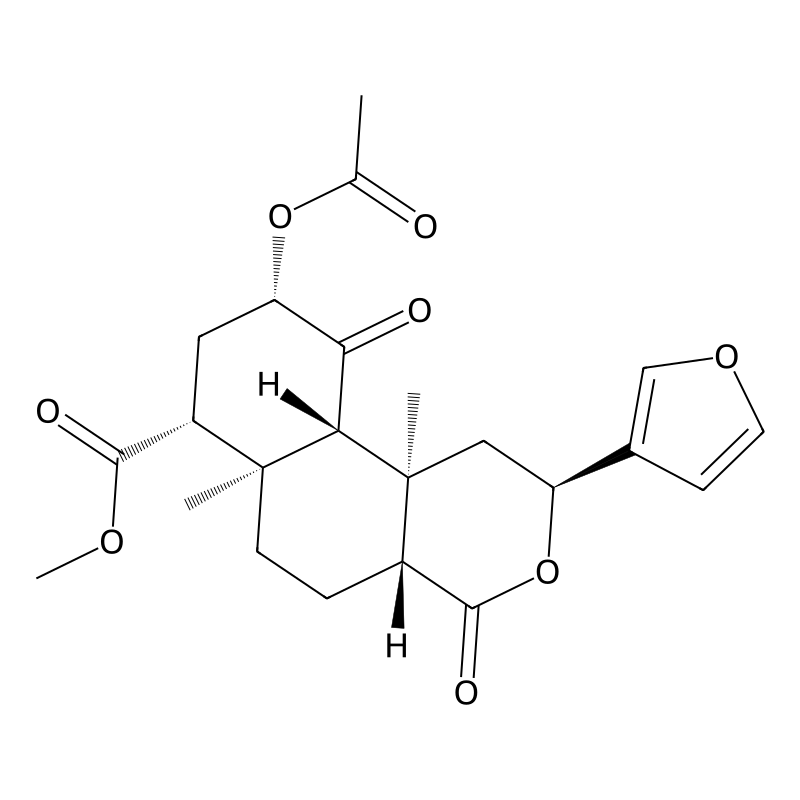

Salvinorin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Salvinorin A is a neoclerodane diterpenoid and the principal psychoactive compound isolated from *Salvia divinorum*. It is distinguished as the first identified naturally occurring, non-nitrogenous ligand that acts as a potent and highly selective kappa-opioid receptor (KOR) agonist. This unique chemical structure, lacking a basic nitrogen atom typical of classical opioids, makes it a critical research tool for investigating KOR-mediated pathways in the central nervous system without the confounding variables associated with alkaloid-based agonists. Its high affinity for the KOR and rapid pharmacokinetics provide a basis for its use as a pharmacological probe and a scaffold for developing novel therapeutics.

Research Fit

References

- [1] Hooker, J. M., Xu, Y., Schiffer, W., Shea, C., Carter, P., & Fowler, J. S. (2008). Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans. NeuroImage, 41(3), 1044–1050.

- [4] Aviello, G., & Izzo, A. A. (2021). Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects. International Journal of Molecular Sciences, 22(3), 1435.

- [8] Inan, S. Y. (2022). Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders. Journal of Experimental Pharmacology, 14, 195–207.

- [9] Fichna, J., & Schattauer, S. S. (2015). Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders. Frontiers in Pharmacology, 6, 189.

- [14] Cunningham, C. W., & Roth, B. L. (2015). Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders. Frontiers in pharmacology, 6, 189.

- [15] Roth, B. L., Baner, K., Westkaemper, R., Siebert, D., Rice, K. C., Steinberg, S., Ernsberger, P., & Rothman, R. B. (2002). Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist. Proceedings of the National Academy of Sciences of the United States of America, 99(18), 11934–11939.

- [19] Scholz, V., & Wolber, G. (2023). Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor. Refubium - Freie Universität Berlin.

- [24] Shenvi, R. A., & Roach, J. J. (2020). Chemical syntheses of the salvinorin chemotype of KOR agonist. Natural product reports, 37(10), 1366–1385.

- [29] Radu, G. L., & Done, A. (2015). Extraction and analytical study of Salvinorin A from leaves of Salvia divinorum. Annals of the University Dunarea de Jos of Galati, Fascicle VI: Food Technology, 39(1).

Substitution of pure Salvinorin A with its primary metabolite, Salvinorin B, or crude *Salvia divinorum* extracts is unsuitable for quantitative research due to critical differences in bioactivity and composition. The C-2 acetate group of Salvinorin A is essential for high-affinity KOR binding; its removal via hydrolysis to form Salvinorin B results in a near-total loss of receptor activity. Therefore, Salvinorin B is not a viable substitute and is considered an inactive metabolite. Furthermore, crude plant extracts contain highly variable concentrations of Salvinorin A and other non-KOR-active compounds, precluding the precise, reproducible dosing required for pharmacological studies. Synthetic KOR agonists like U-50488, while functional alternatives, are structurally distinct alkaloids and may exhibit different off-target effects, signaling biases, or pharmacokinetic profiles, making Salvinorin A the required tool for studying non-nitrogenous KOR ligand interactions.

Substitution Risk

References

- [4] Aviello, G., & Izzo, A. A. (2021). Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects. International Journal of Molecular Sciences, 22(3), 1435.

- [5] Aviello, G., & Izzo, A. A. (2021). Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects. PubMed.

- [7] Munro, T. A., Duncan, K. K., Xu, W., Wang, Y., Liu-Chen, L. Y., & Carlezon, W. A., Jr. (2007). Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist. Journal of medicinal chemistry, 50(8), 1667–1673.

- [10] Teksin, Z. S., Lee, I. J., Nemieboka, N. N., Othman, I., Upreti, V. V., Hassan, H. E., & Kalam, M. A. (2009). In vitro studies on metabolism of salvinorin A. Natural product research, 23(16), 1538–1546.

- [11] Hooker, J. M., Xu, Y., Schiffer, W., Shea, C., Carter, P., & Fowler, J. S. (2009). Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence. Neuroreport, 20(16), 1443–1447.

- [14] Cunningham, C. W., & Roth, B. L. (2015). Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders. Frontiers in pharmacology, 6, 189.

- [18] Kivell, B. M., Ewald, A. W., & Prisinzano, T. E. (2014). Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse. Current pharmaceutical design, 20(25), 4045–4054.

- [27] Krimmer, E. C., & Fantegrossi, W. E. (2013). The effects of Salvia divinorum and salvinorin A on place preference in the ICR mouse. Drug and alcohol dependence, 131(3), 304–307.

KOR Functional Potency: Nanomolar Efficacy Superior to Standard Alkaloid Agonists

In functional assays measuring inhibition of adenylate cyclase, Salvinorin A demonstrates potent KOR agonism with an EC50 of 1.05 nM. This is comparable to, and slightly more potent than, the widely used synthetic alkaloid KOR agonist U69593, which showed an EC50 of 1.2 nM in the same assay system. This establishes Salvinorin A as a high-potency, non-nitrogenous tool compound for achieving maximal KOR activation in vitro.

| Evidence Dimension | KOR Agonist Potency (EC50) |

| Target Compound Data | 1.05 nM |

| Comparator Or Baseline | U69593: 1.2 nM |

| Quantified Difference | ~1.14x more potent than U69593 |

| Conditions | Inhibition of adenylate cyclase in HEK-293 cells stably expressing KOR. |

This provides a quantitative basis for selecting Salvinorin A when a non-alkaloid agonist with potency equivalent to or exceeding standard synthetic tools is required.

Processability Concern: Rapid In Vitro Hydrolysis to Inactive Salvinorin B

Salvinorin A is metabolically labile due to its C-2 acetate group, which is rapidly hydrolyzed by esterases to the inactive metabolite Salvinorin B. In rat plasma at 37°C, Salvinorin A degrades with an apparent first-order rate constant of 0.38 h⁻¹, a process significantly inhibited by the carboxylesterase inhibitor bis-p-nitrophenylphosphate. This rapid, non-specific hydrolysis is a critical handling and experimental design parameter, as the resulting Salvinorin B has negligible KOR affinity. This contrasts with semi-synthetic analogs where the C-2 ester is replaced by a more stable ether bond, greatly slowing metabolism.

| Evidence Dimension | In Vitro Degradation Rate (k) |

| Target Compound Data | 0.38 h⁻¹ |

| Comparator Or Baseline | Salvinorin B (inactive metabolite) |

| Quantified Difference | Rapid conversion to an inactive form. |

| Conditions | Rat plasma at 37°C. |

This high susceptibility to hydrolysis necessitates specific handling procedures (e.g., storage at 4°C) and informs the decision to use Salvinorin A for short-duration experiments or to select metabolically stable analogs for long-term studies.

Purity-Linked Reproducibility: Defined KOR Agonism vs. Variable Crude Extracts

For reproducible dose-response studies, pure Salvinorin A is required over crude *Salvia divinorum* extracts. Research shows that Salvinorin A is the sole KOR agonist present in the plant, with other related salvinorins demonstrating negligible affinity for the receptor. Behavioral studies using a conditioned place aversion (CPA) paradigm found that both pure Salvinorin A (0.3 and 1.0 mg/kg) and a plant extract dosed to an equivalent Salvinorin A concentration produced a similar, significant aversive effect compared to vehicle. This indicates that Salvinorin A is the primary driver of the extract's KOR-mediated effects and that no other constituents significantly antagonize this activity.

| Evidence Dimension | Conditioned Place Aversion (CPA) |

| Target Compound Data | Significant place aversion at 0.3 and 1.0 mg/kg |

| Comparator Or Baseline | Salvia divinorum extract (at equivalent Salvinorin A dose): Significant place aversion |

| Quantified Difference | Similar behavioral effect, confirming Salvinorin A as the key active component. |

| Conditions | Conditioned Place Aversion (CPA) test in ICR mice. |

This confirms that for quantitative and reproducible KOR-dependent research, procuring the purified compound is essential to eliminate the confounding variability of potency and composition inherent in crude extracts.

Reference Standard for Non-Nitrogenous KOR Agonist Activity

Use as a high-potency reference compound in receptor binding and functional assays to characterize novel non-alkaloidal KOR ligands. Its well-defined, nanomolar potency provides a robust benchmark for comparing new chemical entities.

Probing Acute KOR-Mediated CNS Effects

Ideal for in vivo or in vitro studies focused on the acute effects of KOR activation, where its rapid onset and short duration of action are advantageous. The known rapid metabolism to an inactive form ensures a limited window of receptor activity, which is critical for studying immediate downstream signaling and behavioral effects without long-term receptor engagement.

Scaffold for Semi-Synthesis of Metabolically Stable KOR Probes

Serves as a critical starting material for medicinal chemistry programs aiming to develop KOR agonists with improved pharmacokinetic profiles. Its known metabolic liability at the C-2 position provides a clear target for modification to create novel analogs with enhanced stability and prolonged duration of action for therapeutic development.

Application Fit Matrix

References

- [1] Hooker, J. M., Xu, Y., Schiffer, W., Shea, C., Carter, P., & Fowler, J. S. (2008). Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans. NeuroImage, 41(3), 1044–1050.

- [8] Inan, S. Y. (2022). Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders. Journal of Experimental Pharmacology, 14, 195–207.

- [9] Fichna, J., & Schattauer, S. S. (2015). Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders. Frontiers in Pharmacology, 6, 189.

- [10] Teksin, Z. S., Lee, I. J., Nemieboka, N. N., Othman, I., Upreti, V. V., Hassan, H. E., & Kalam, M. A. (2009). In vitro studies on metabolism of salvinorin A. Natural product research, 23(16), 1538–1546.

- [13] Ewald, A. W., Bosch, P. J., & Kivell, B. M. (2023). The Kappa Opioid Receptor Agonist 16-Bromo Salvinorin A Has Anti-Cocaine Effects without Significant Effects on Locomotion, Food Reward, Learning and Memory, or Anxiety and Depressive-like Behaviors. International journal of molecular sciences, 24(12), 10398.

- [15] Roth, B. L., Baner, K., Westkaemper, R., Siebert, D., Rice, K. C., Steinberg, S., Ernsberger, P., & Rothman, R. B. (2002). Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist. Proceedings of the National Academy of Sciences of the United States of America, 99(18), 11934–11939.

- [20] Butelman, E. R., & Kreek, M. J. (2015). Salvinorin A, a Kappa-Opioid Receptor Agonist Hallucinogen: Pharmacology and Potential Template for Novel Pharmacotherapeutic Agents in Neuropsychiatric Disorders. Frontiers in pharmacology, 6, 189.

- [25] Adebiyi, O. E., & Adebiyi, O. A. (2019). Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs. Frontiers in psychiatry, 10, 175.

Purity

Physical Description

Color/Form

White powder

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ The hallucinogenic compound, salvinorin A, is a potent kappa-opioid receptor (KOR) agonist. However, other target(s) than the KOR, such as the cannabinoid CB1 receptor, have been proposed to explain its multiple pharmacological actions. Here, we have evaluated the effect of salvinorin A in lipopolysaccharide (LPS)-stimulated macrophages as well as in models of inflammation in vivo. Salvinorin A (0.1-10 pM) reduced LPS-stimulated nitrite, TNF-alpha and IL-10 (but not IL-1beta) levels as well as iNOS (but not COX-2) LPS-induced hyperexpression. The effect of salvinorin A on nitrite levels was reverted by the opioid antagonist naloxone, the KOR antagonist nor-binaltorphimine and by the CB1 antagonist rimonabant. Salvinorin A also prevented KOR and CB1 hyperexpression induced by LPS. In vivo, salvinorin A reduced the LPS- and the carrageenan-induced paw edema and formalin-induced inflammatory pain, in a nor-binaltorphimine and rimonabant-sensitive manner. It is concluded that salvinorin A-via KORs and CB1 receptors-exerts ultrapotent actions on macrophages and also shows moderate antinflammatory effects in vivo.

/EXPL THER/ Salvinorin A (SA), the main active component of Salvia Divinorum, is a non-nitrogenous kappa opioid receptor (KOR) agonist. It has been shown to reduce acute pain and to exert potent antinflammatory effects. This study assesses the effects and the mode of action of SA on formalin-induced persistent pain in mice. Specifically, the SA effects on long-term behavioral dysfunctions and changes in neuronal activity occurring at spinal level, after single peripheral formalin injection, have been investigated. Moreover, the involvement of microglial and glial cells in formalin-induced chronic pain condition and in SA-mediated effects has been evaluated. Formalin induced a significant decrease of mechanical withdrawal threshold at the injected and contralateral paw as well as an increase in the duration and frequency, and a rapid decrease in the onset of evoked activity of the nociceptive neurons 7 days after formalin injection. SA daily treatment significantly reduced mechanical allodynia in KOR and cannabinoid receptor 1 (CB1R) sensitive manner. SA treatment also normalized the spinal evoked activity. SA significantly reduced the formalin-mediated microglia and astrocytes activation and modulated pro and anti-inflammatory mediators in the spinal cord. SA is effective in reducing formalin-induced mechanical allodynia and spinal neuronal hyperactivity. Our findings suggest that SA reduces glial activation and contributes in the establishment of dysfunctions associated with chronic pain with mechanisms involving KOR and CB1R. SA may provide a new lead compound for developing anti-allodynic agents via KOR and CB1R activation.

/EXPL THER/ Salvinorin A (SA) has a potent inhibitory action on mouse gastrointestinal (GI) motility and ion transport, mediated primarily by kappa-opioid receptors (KOR). The aim of the present study was to characterize possible antiinflammatory and antinociceptive effects of SA in the GI tract of mice. Colonic damage scores and myeloperoxidase activity were determined after intraperitoneal (i.p.), intracolonic (i.c.), and oral (p.o.) administration of SA using the trinitrobenzene sulfonic acid (TNBS) and dextran sodium sulfate (DSS) models of colitis in mice. Additionally, KOR, cannabinoid (CB)1, and CB2 western blot analysis of colon samples was performed. The antinociceptive effect of SA was examined based on the number of behavioral responses to i.c. instillation of mustard oil (MO). The i.p. (3 mg/kg, twice daily) and p.o. (10 mg/kg, twice daily) administration of SA significantly attenuated TNBS and DSS colitis in mice. The effect of SA was blocked by KOR antagonist nor-binaltorphimine (10 mg/kg, i.p.). Western blot analysis showed no influence of SA on KOR, CB1, or CB2 levels. SA (3 mg/kg, i.p. and 10 mg/kg, i.c.) significantly decreased the number of pain responses after i.c. instillation of MO in the vehicle- and TNBS-treated mice. The antinociceptive action of SA was blocked by KOR and CB1 antagonists. The analgesic effect of i.c. SA was more potent in TNBS-treated mice compared to controls. Our results suggest that the drugs based on the structure of SA have the potential to become valuable antiinflammatory or analgesic therapeutics for the treatment of GI diseases.

MeSH Pharmacological Classification

Mechanism of Action

Salvinorin A (SalA), a selective kappa-opioid receptor (KOR) agonist, produces dysphoria and pro-depressant like effects. These actions have been attributed to inhibition of striatal dopamine release. The dopamine transporter (DAT) regulates dopamine transmission via uptake of released neurotransmitter. KORs are apposed to DAT in dopamine nerve terminals suggesting an additional target by which SalA modulates dopamine transmission. SalA produced a concentration-dependent, nor-binaltorphimine (BNI)- and pertussis toxin-sensitive increase of ASP(+) accumulation in EM4 cells coexpressing myc-KOR and YFP-DAT, using live cell imaging and the fluorescent monoamine transporter substrate, trans 4-(4-(dimethylamino)-styryl)-N-methylpyridinium) (ASP(+)). Other KOR agonists also increased DAT activity that was abolished by BNI pretreatment. While SalA increased DAT activity, SalA treatment decreased serotonin transporter (SERT) activity and had no effect on norepinephrine transporter (NET) activity. In striatum, SalA increased the Vmax for DAT mediated DA transport and DAT surface expression. SalA up-regulation of DAT function is mediated by KOR activation and the KOR-linked extracellular signal regulated kinase-1/2 (ERK1/2) pathway. Co-immunoprecipitation and BRET studies revealed that DAT and KOR exist in a complex. In live cells, DAT and KOR exhibited robust FRET signals under basal conditions. SalA exposure caused a rapid and significant increase of the FRET signal. This suggests that the formation of KOR and DAT complexes is promoted in response to KOR activation. Together, these data suggest that enhanced DA transport and decreased DA release resulting in decreased dopamine signaling may contribute to the dysphoric and pro-depressant like effects of SalA and other KOR agonists.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Salvinorin A is a kappa opioid agonist and the principal psychoactive constituent of the Salvia divinorum plant, which has been used for hallucinogenic effects. Previous research on salvinorin A pharmacokinetics likely underestimated plasma levels typically resulting from the doses administered due to inefficient vaporization and not collecting samples during peak drug effects. Six healthy adults inhaled a single high dose of vaporized salvinorin A (n = 4, 21 ug/kg; n = 2, 18 ug/kg). Participant- and monitor-rated effects were assessed every 2 min for 60 min post-inhalation. Blood samples were collected at 13 time points up to 90 min post-inhalation. Drug levels peaked at 2 min and then rapidly decreased. Drug levels were significantly, positively correlated with participant and monitor drug effect ratings. Significant elevations in prolactin were observed beginning 5 min post-inhalation and peaking at 15 min post-inhalation. Cortisol showed inconsistent increases across participants. Hormonal responses were not well correlated with drug levels. This is the first study to demonstrate a direct relationship between changes in plasma levels of salvinorin A and drug effects in humans. The results confirm the efficacy of an inhalation technique for salvinorin A.

The diterpene salvinorin A from Salvia divinorum (Epling and Jativa-M), in doses of 200-500 ug produces effects which are subjectively identical to those experienced when the whole herb is ingested. Salvinorin A is effectively deactivated by the gastrointestinal system, so alternative routes of absorption must be used to maintain its activity. Traditionally the herb is consumed either by chewing the fresh leaves or by drinking the juices of freshly crushed leaves. The effects of the herb when consumed this way depend on absorption of salvinorin A through the oral mucosa before the herb is swallowed.

Metabolism Metabolites

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

In the last 10 years, many analogs of narcotic substances have been widely distributed in Japan as easily available psychotropic substances and this has become a serious problem. ... As a countermeasure to prevent the abuse of these substances, the Ministry of Health, Labor and Welfare amended the Pharmaceutical Affairs Law in 2006 so that 31 non-controlled psychotropic substances (11 tryptamines, 11 phenethylamines, 6 alkyl nitrites, 2 piperazines and salvinorin A) and 1 plant (Salvia divinorum) are now controlled as "Designated Substances (Shitei-Yakubutsu)" as of April 2007. Five other compounds (4 phenethylamines and 1 piperazine) were also added to this category in January 2008. /Salvia divinorum/

One of the most potent natural hallucinogens known.

Analytic Laboratory Methods

In recent years, Salvia divinorum has become a major focus by state legislatures throughout the United States looking to prohibit the sale of the psychoactive plant. After researching testing procedures presented in the literature and those employed by crime laboratories throughout the country, it was decided that thin layer chromatography (TLC) and gas chromatography/mass spectrometry (GC/MS) were the methods to use to analyze plant material for salvinorin A. With TLC, salvinorin A was detected from extracted plant material and was easily distinguishable from 13 other Salvia species as well as Cannabis sativa L. (marijuana). When using GC/MS, salvinorin A was best extracted from plant material with chloroform at ambient temperature when using a nonpolar solvent and acetone at ambient temperature when using a polar solvent. By utilizing these techniques, criminalists are now able to confirm the presence of salvinorin A in a submitted plant material suspected to be Salvia divinorum.

To determine the content of the hallucinogen salvinorin A in a variety of Salvia divinorum herbal products and to compare the content with the label claims of potency and purity ... Five herbal products containing Salvia divinorum ... were purchased from the Internet and local drug paraphernalia shops ("head shops"). High performance liquid chromatography and thin-layer chromatography-gas chromatography-mass spectroscopy were used for the analysis. All five samples contained salvinorin A, a psychoactive compound found in Salvia divinorum; however, the salvinorin A concentrations ... measured were much lower than those claimed on the product label. Vitamin E was also found in two samples and caffeine in one sample ...

A simultaneous analytical methodology for substances listed in Japan as non-controlled psychotropic substances is developed. The methods use gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) and present retention times, UV spectra, electron ionization (EI), GC-MS, and electrospray ionization (ESI) LC-MS data. Salvia divinorum is one of these substances. /Salvia divinorum/

Clinical Laboratory Methods

Specific and quantitative analyses of the bioactive components and their metabolites in body fluids are essential to assess the interaction between groups of compounds in dietary supplements and preparations of psychoactives. Reverse-phase LC separations combined with tandem mass spectrometry provide the necessary specificity and sensitivity. In this paper, applications of these methods are described for the analysis of isoflavones, salvinorin A, synephrine isomers and their metabolites in serum, urine and aqueous humor.

Storage Conditions

Stability Shelf Life

2: Wang Y, Metz P. Total Synthesis of the Neoclerodane Diterpene Salvinorin A via an Intramolecular Diels-Alder Strategy. Org Lett. 2018 Jun 1;20(11):3418-3421. doi: 10.1021/acs.orglett.8b01357. Epub 2018 May 22. PubMed PMID: 29787286.

3: Dong HP, Zhou W, Ma XX, He ZZ, Wang ZH. Salvinorin A preserves cerebral pial artery autoregulation after forebrain ischemia via the PI3K/AKT/cGMP pathway. Braz J Med Biol Res. 2018 Mar 15;51(5):e6714. doi: 10.1590/1414-431X20176714. PubMed PMID: 29561955; PubMed Central PMCID: PMC5875901.

4: Hirasawa S, Cho M, Brust TF, Roach JJ, Bohn LM, Shenvi RA. O6C-20-nor-salvinorin A is a stable and potent KOR agonist. Bioorg Med Chem Lett. 2018 Sep 1;28(16):2770-2772. doi: 10.1016/j.bmcl.2018.01.055. Epub 2018 Jan 31. PubMed PMID: 29426768; PubMed Central PMCID: PMC6067998.

5: Sun J, Zhang Y, Lu J, Zhang W, Yan J, Yang L, Zhou C, Liu R, Chen C. Salvinorin A ameliorates cerebral vasospasm through activation of endothelial nitric oxide synthase in a rat model of subarachnoid hemorrhage. Microcirculation. 2018 Apr;25(3):e12442. doi: 10.1111/micc.12442. PubMed PMID: 29377443.

6: Roach JJ, Sasano Y, Schmid CL, Zaidi S, Katritch V, Stevens RC, Bohn LM, Shenvi RA. Dynamic Strategic Bond Analysis Yields a Ten-Step Synthesis of 20-nor-Salvinorin A, a Potent κ-OR Agonist. ACS Cent Sci. 2017 Dec 27;3(12):1329-1336. doi: 10.1021/acscentsci.7b00488. Epub 2017 Dec 13. PubMed PMID: 29296674; PubMed Central PMCID: PMC5746855.

7: Coffeen U, Canseco-Alba A, Simón-Arceo K, Almanza A, Mercado F, León-Olea M, Pellicer F. Salvinorin A reduces neuropathic nociception in the insular cortex of the rat. Eur J Pain. 2018 Feb;22(2):311-318. doi: 10.1002/ejp.1120. Epub 2017 Oct 4. PubMed PMID: 28975684.

8: Ewald AWM, Bosch PJ, Culverhouse A, Crowley RS, Neuenswander B, Prisinzano TE, Kivell BM. The C-2 derivatives of salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects. Psychopharmacology (Berl). 2017 Aug;234(16):2499-2514. doi: 10.1007/s00213-017-4637-2. Epub 2017 May 23. PubMed PMID: 28536865; PubMed Central PMCID: PMC5542847.

9: Paudel MK, Shirota O, Sakamoto S, Morimoto S, Tanaka H. An immunochromatographic assay for rapid etection of salvinorin A. J Immunoassay Immunochem. 2017;38(4):438-448. doi: 10.1080/15321819.2017.1324797. Epub 2017 May 5. PubMed PMID: 28475466.

10: Sherwood AM, Crowley RS, Paton KF, Biggerstaff A, Neuenswander B, Day VW, Kivell BM, Prisinzano TE. Addressing Structural Flexibility at the A-Ring on Salvinorin A: Discovery of a Potent Kappa-Opioid Agonist with Enhanced Metabolic Stability. J Med Chem. 2017 May 11;60(9):3866-3878. doi: 10.1021/acs.jmedchem.7b00148. Epub 2017 Apr 19. PubMed PMID: 28376298; PubMed Central PMCID: PMC5546011.

11: Chen X, Berim A, Dayan FE, Gang DR. A (-)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis in Salvia divinorum. J Exp Bot. 2017 Feb 1;68(5):1109-1122. doi: 10.1093/jxb/erw493. PubMed PMID: 28204567; PubMed Central PMCID: PMC5441855.

12: Cruz A, Domingos S, Gallardo E, Martinho A. A unique natural selective kappa-opioid receptor agonist, salvinorin A, and its roles in human therapeutics. Phytochemistry. 2017 May;137:9-14. doi: 10.1016/j.phytochem.2017.02.001. Epub 2017 Feb 10. PubMed PMID: 28190678.

13: Paton KF, Kumar N, Crowley RS, Harper JL, Prisinzano TE, Kivell BM. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice. Eur J Pain. 2017 Jul;21(6):1039-1050. doi: 10.1002/ejp.1002. Epub 2017 Feb 3. PubMed PMID: 28158929; PubMed Central PMCID: PMC5466480.

14: Rossi A, Caiazzo E, Bilancia R, Riemma MA, Pagano E, Cicala C, Ialenti A, Zjawiony JK, Izzo AA, Capasso R, Roviezzo F. Salvinorin A Inhibits Airway Hyperreactivity Induced by Ovalbumin Sensitization. Front Pharmacol. 2017 Jan 13;7:525. doi: 10.3389/fphar.2016.00525. eCollection 2016. PubMed PMID: 28133450; PubMed Central PMCID: PMC5233683.

15: Pelot KA, Mitchell R, Kwon M, Hagelthorn DM, Wardman JF, Chiang A, Bohlmann J, Ro DK, Zerbe P. Biosynthesis of the psychotropic plant diterpene salvinorin A: Discovery and characterization of the Salvia divinorum clerodienyl diphosphate synthase. Plant J. 2017 Mar;89(5):885-897. doi: 10.1111/tpj.13427. Epub 2017 Feb 6. PubMed PMID: 27865008.

16: Xu X, Ma S, Feng Z, Hu G, Wang L, Xie XQ. Chemogenomics knowledgebase and systems pharmacology for hallucinogen target identification-Salvinorin A as a case study. J Mol Graph Model. 2016 Nov;70:284-295. doi: 10.1016/j.jmgm.2016.08.001. Epub 2016 Aug 8. PubMed PMID: 27810775; PubMed Central PMCID: PMC5327504.

17: Line NJ, Burns AC, Butler SC, Casbohm J, Forsyth CJ. Total Synthesis of (-)-Salvinorin A. Chemistry. 2016 Dec 12;22(50):17983-17986. doi: 10.1002/chem.201604853. Epub 2016 Nov 4. PubMed PMID: 27758012.

18: Xin J, Zhang Y, He Z, Wang Z. Highly selective non-opioid kappa opioid receptor (KOR) agonist salvinorin A protects against forebrain ischemia-induced brain injury in rats. Brain Res. 2016 Apr 15;1637:168-176. doi: 10.1016/j.brainres.2016.02.024. Epub 2016 Feb 21. PubMed PMID: 26907190.

19: Taylor GT, Manzella F. Kappa Opioids, Salvinorin A and Major Depressive Disorder. Curr Neuropharmacol. 2016;14(2):165-76. Review. PubMed PMID: 26903446; PubMed Central PMCID: PMC4825947.

20: Johnson MW, MacLean KA, Caspers MJ, Prisinzano TE, Griffiths RR. Time course of pharmacokinetic and hormonal effects of inhaled high-dose salvinorin A in humans. J Psychopharmacol. 2016 Apr;30(4):323-9. doi: 10.1177/0269881116629125. Epub 2016 Feb 15. PubMed PMID: 26880225; PubMed Central PMCID: PMC5289219.

Explore Compound Types